molecular formula C14H22N2S B11824039 4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione

4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione

Cat. No.: B11824039
M. Wt: 250.41 g/mol
InChI Key: SNRKKRXCMHQFNR-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that belongs to the family of piperidines Piperidines are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a pyridine-2-thione precursor, which is reacted with a propylpiperidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure but without the additional functional groups.

    Pyridine-2-thione: A precursor used in the synthesis of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridine-2(1H)-thione.

    Propylpiperidine: A derivative of piperidine with a propyl group attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

4-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C14H22N2S/c1-3-7-16-8-5-4-6-13(16)12-10-15-14(17)9-11(12)2/h9-10,13H,3-8H2,1-2H3,(H,15,17)

InChI Key

SNRKKRXCMHQFNR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CNC(=S)C=C2C

Origin of Product

United States

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